1-Benzyl-3-chloroazetidine
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Overview
Description
1-Benzyl-3-chloroazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring with a benzyl group and a chlorine atom attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloroazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with epichlorohydrin under basic conditions to form the azetidine ring. Another method includes the cyclization of N-benzyl-3-chloropropylamine using a strong base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloroazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted azetidines
- N-oxides
- Reduced azetidine derivatives
Scientific Research Applications
1-Benzyl-3-chloroazetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloroazetidine involves its interaction with molecular targets through its reactive azetidine ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 1-Benzhydryl-3-chloroazetidine
- 1-Benzyl-3-chloroaziridine
- 1-Benzyl-3-chloropyrrolidine
Comparison: 1-Benzyl-3-chloroazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity compared to larger ring systems like pyrrolidines. This ring strain makes it more reactive and suitable for specific applications where high reactivity is desired .
Properties
IUPAC Name |
1-benzyl-3-chloroazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQNTPMHYHMZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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